Cas no 58304-47-5 (CYCLOHEXANECARBOXYLIC ACID, 1-CHLOROETHYL ESTER)
CYCLOHEXANECARBOXYLIC ACID, 1-CHLOROETHYL ESTER Chemical and Physical Properties
Names and Identifiers
-
- CYCLOHEXANECARBOXYLIC ACID, 1-CHLOROETHYL ESTER
- 1-chloroethyl cyclohexanecarboxylate
- HDROJQNEUPUFCP-UHFFFAOYSA-N
- EN300-6479655
- 58304-47-5
- ICA30447
- DS-021647
- 827-046-1
- SCHEMBL1243742
-
- Inchi: 1S/C9H15ClO2/c1-7(10)12-9(11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
- InChI Key: HDROJQNEUPUFCP-UHFFFAOYSA-N
- SMILES: ClC(C)OC(C1CCCCC1)=O
Computed Properties
- Exact Mass: 190.0760574g/mol
- Monoisotopic Mass: 190.0760574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3Ų
CYCLOHEXANECARBOXYLIC ACID, 1-CHLOROETHYL ESTER Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6479655-0.05g |
1-chloroethyl cyclohexanecarboxylate |
58304-47-5 | 95% | 0.05g |
$197.0 | 2023-06-01 | |
| Enamine | EN300-6479655-0.1g |
1-chloroethyl cyclohexanecarboxylate |
58304-47-5 | 95% | 0.1g |
$293.0 | 2023-06-01 | |
| Enamine | EN300-6479655-0.25g |
1-chloroethyl cyclohexanecarboxylate |
58304-47-5 | 95% | 0.25g |
$418.0 | 2023-06-01 | |
| Enamine | EN300-6479655-0.5g |
1-chloroethyl cyclohexanecarboxylate |
58304-47-5 | 95% | 0.5g |
$656.0 | 2023-06-01 | |
| Enamine | EN300-6479655-1.0g |
1-chloroethyl cyclohexanecarboxylate |
58304-47-5 | 95% | 1g |
$842.0 | 2023-06-01 | |
| Enamine | EN300-6479655-2.5g |
1-chloroethyl cyclohexanecarboxylate |
58304-47-5 | 95% | 2.5g |
$1650.0 | 2023-06-01 | |
| Enamine | EN300-6479655-5.0g |
1-chloroethyl cyclohexanecarboxylate |
58304-47-5 | 95% | 5g |
$2443.0 | 2023-06-01 | |
| Enamine | EN300-6479655-10.0g |
1-chloroethyl cyclohexanecarboxylate |
58304-47-5 | 95% | 10g |
$3622.0 | 2023-06-01 | |
| A2B Chem LLC | AX60864-2.5g |
1-chloroethyl cyclohexanecarboxylate |
58304-47-5 | 95% | 2.5g |
$1772.00 | 2024-04-19 | |
| A2B Chem LLC | AX60864-5g |
1-chloroethyl cyclohexanecarboxylate |
58304-47-5 | 95% | 5g |
$2607.00 | 2024-04-19 |
CYCLOHEXANECARBOXYLIC ACID, 1-CHLOROETHYL ESTER Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on CYCLOHEXANECARBOXYLIC ACID, 1-CHLOROETHYL ESTER
Chemical Profile of CYCLOHEXANECARBOXYLIC ACID, 1-CHLOROETHYL ESTER (CAS No. 58304-47-5)
CYCLOHEXANECARBOXYLIC ACID, 1-CHLOROETHYL ESTER, identified by the Chemical Abstracts Service registry number 58304-47-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative of cyclohexanoic acid has garnered attention due to its versatile structural framework and potential applications in synthetic chemistry and drug development. The presence of both a cyclohexane ring and an ester functional group, coupled with a chloroethyl substituent, makes it a compound of considerable interest for medicinal chemists exploring novel molecular architectures.
The structure of this compound contributes to its unique reactivity. The cyclohexane moiety provides a stable, non-planar backbone that can influence the electronic properties and spatial orientation of substituents. The ester group (-COOCH₂CH₂Cl) introduces both polar and nucleophilic characteristics, enabling participation in various chemical transformations such as nucleophilic acyl substitution, hydrolysis, and transesterification. The chloroethyl part further enhances the molecule's potential for further functionalization, offering a handle for diversification in synthetic pathways.
In recent years, there has been growing interest in CYCLOHEXANECARBOXYLIC ACID, 1-CHLOROETHYL ESTER as a building block in the synthesis of biologically active compounds. Its structural motif has been explored in the development of potential pharmacophores targeting various therapeutic areas. For instance, derivatives of this compound have been investigated for their antimicrobial properties. The cyclohexane ring is known to contribute to lipophilicity, a key parameter in drug absorption and distribution, while the ester and chloroethyl groups can be modified to fine-tune interactions with biological targets.
One notable application lies in the synthesis of non-peptide inhibitors. These inhibitors are designed to mimic the binding properties of natural peptides but with improved pharmacokinetic profiles. The scaffold provided by CYCLOHEXANECARBOXYLIC ACID, 1-CHLOROETHYL ESTER has been utilized to develop molecules targeting enzymes involved in inflammatory pathways. Preliminary studies have shown that certain derivatives exhibit promising activity in modulating inflammatory responses by inhibiting key signaling enzymes.
The synthetic utility of this compound is another area where it stands out. Its versatile reactivity allows chemists to introduce diverse functional groups at strategic positions within the molecule. This flexibility is particularly valuable in medicinal chemistry, where rapid access to libraries of structurally diverse compounds is essential for hit identification and optimization. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to further modify the structure, enabling the creation of complex derivatives with tailored biological activities.
Advances in computational chemistry have also played a crucial role in understanding the potential applications of CYCLOHEXANECARBOXYLIC ACID, 1-CHLOROETHYL ESTER. Molecular modeling studies have helped predict its interactions with biological targets, providing insights into its mechanism of action. These computational approaches are complemented by experimental validations, where synthetic derivatives are tested for their efficacy and selectivity. Such combined efforts have accelerated the discovery process and led to the identification of novel lead compounds for further development.
The pharmaceutical industry continues to explore new ways to leverage this compound's unique properties. Researchers are investigating its potential as an intermediate in the synthesis of vaccines and biologics, where precise control over molecular structure is paramount. Additionally, its role as a precursor for chiral auxiliaries has not been overlooked, as enantioselective synthesis remains a critical aspect of modern drug development.
In conclusion, CYCLOHEXANECARBOXYLIC ACID, 1-CHLOROETHYL ESTER (CAS No. 58304-47-5) represents a valuable asset in chemical research and pharmaceutical innovation. Its structural features offer numerous possibilities for further modification and application across various domains. As research progresses, it is expected that new therapeutic opportunities will continue to emerge from studies involving this versatile compound.
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